tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C12H20N2O2 and a molecular weight of 224.3 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by a piperazine ring substituted with a tert-butyl group and a prop-2-yn-1-yl group, making it a versatile intermediate in various chemical reactions .
Scientific Research Applications
tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up by optimizing reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the prop-2-yn-1-yl group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- tert-Butyl 4-(prop-2-ynyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate
- 1-Boc-4-(4-formylphenyl)piperazine
Uniqueness: tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-prop-2-ynylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-5-6-13-7-9-14(10-8-13)11(15)16-12(2,3)4/h1H,6-10H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXARSVKYJPDPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461269 | |
Record name | tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199538-99-3 | |
Record name | tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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